4-(2-Aminoethyl)-2-bromo-6-methoxyphenol
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Overview
Description
4-(2-Aminoethyl)-2-bromo-6-methoxyphenol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an aminoethyl group, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol typically involves the bromination of 2-methoxyphenol followed by the introduction of the aminoethyl group. One common method involves the following steps:
Bromination: 2-methoxyphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-6-methoxyphenol.
Aminoethylation: The brominated compound is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2-Aminoethyl)-6-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-2-bromo-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. Additionally, the bromine and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the bromine and methoxy groups, resulting in different chemical properties and biological activities.
2-Bromo-4-(2-aminoethyl)phenol: Similar structure but without the methoxy group.
6-Methoxy-4-(2-aminoethyl)phenol: Similar structure but without the bromine atom.
Uniqueness
4-(2-Aminoethyl)-2-bromo-6-methoxyphenol is unique due to the combination of the aminoethyl, bromine, and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-bromo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,12H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLMHXPBJMWDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCN)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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